[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride
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Overview
Description
[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride: is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, with a methanamine group at the 3-position The hydrochloride form indicates it is a salt, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride typically involves multiple steps:
Formation of the Trifluoromethoxy Group:
Methanamine Introduction: The methanamine group is introduced via reductive amination, where the pyridine derivative is reacted with formaldehyde and ammonia or an amine source under reducing conditions.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethoxy group to a trifluoromethyl group under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethoxy group can enhance binding affinity and specificity in drug design.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.
Industry
In the industrial sector, this compound finds applications in the development of agrochemicals, materials science, and as a precursor for various specialty chemicals.
Mechanism of Action
The mechanism of action of [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine;hydrochloride
- 6-(Trifluoromethoxy)pyridine-3-methanamine
Uniqueness
Compared to similar compounds, [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethoxy group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYADLJNRNZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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